2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine
Overview
Description
Synthesis Analysis The synthesis of 2-amino-4-benzyloxy-6-methyl-5-nitropyrimidine and related compounds involves complex reactions that yield various substituted pyrimidines, demonstrating the chemical versatility of nitropyrimidines. For instance, the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with aliphatic and aromatic primary amines effectively affords nitroenamines having a carbamoyl group, showcasing the reactivity and potential functionalization of nitropyrimidine derivatives (Nishiwaki et al., 2000).
Molecular Structure Analysis The molecular structure of 2-amino-4-benzyloxy-6-methyl-5-nitropyrimidine is characterized by its ability to form extensive hydrogen bonding networks. The interplay of molecular, molecular-electronic, and supramolecular structures in similar compounds reveals the presence of polarized molecular-electronic structures leading to extensive charge-assisted hydrogen bonding. This is evident in compounds exhibiting polarized structures with hard and soft hydrogen bonds, alongside aromatic pi...pi stacking interactions, highlighting the complex intermolecular interactions that define the structural characteristics of these molecules (Quesada et al., 2004).
Chemical Reactions and Properties Chemical reactions involving 2-amino-4-benzyloxy-6-methyl-5-nitropyrimidine derivatives are diverse, including unusual aromatic substitutions and transformations that yield a variety of functional groups. An example includes the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, which undergoes an unusual aromatic substitution, highlighting the compound's reactivity and its utility as an intermediate in the preparation of various nitropyrimidines (Lopez et al., 2009).
Physical Properties Analysis The physical properties of 2-amino-4-benzyloxy-6-methyl-5-nitropyrimidine and related compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure and hydrogen bonding capabilities. The formation of hydrogen-bonded sheets and pi-stacked hydrogen-bonded sheets in analogues indicates the significance of intermolecular interactions in determining the physical properties of these compounds (Glidewell et al., 2003).
Chemical Properties Analysis The chemical properties of 2-amino-4-benzyloxy-6-methyl-5-nitropyrimidine derivatives, including reactivity, stability, and the ability to undergo various chemical reactions, are key to their application in synthesis. The acylation reactions and the synthesis of novel derivatives demonstrate the compound's versatility and reactivity, providing insights into the chemical behavior of nitropyrimidines and their potential utility in various chemical transformations (Steinlin & Vasella, 2009).
Scientific Research Applications
Overview of Research Interest
2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine is a compound that draws interest in various scientific research fields due to its unique chemical properties. The detailed information provided focuses on the broad applications of this compound in scientific research, excluding its usage in drug dosages and side effects. The synthesis, degradation, and analysis of similar compounds have been the subject of extensive studies, providing insight into its potential applications and the mechanisms behind its behavior under different conditions.
LC-MS/MS Study of Degradation Processes
One notable study employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to explore the degradation processes of nitisinone, a compound related to 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine. This research aimed to understand the stability of nitisinone under various conditions, identifying major degradation products and contributing to a better understanding of the compound's properties and potential risks or benefits of its application (Barchańska et al., 2019).
Analysis in Biological Matrices, Foodstuff, and Beverages
Another study provided a comprehensive review of the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its phase I and II metabolites in various matrices. This research is relevant due to the structural similarities and potential for 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine to undergo similar analyses. It highlights the importance of understanding the biotransformation and the biological effects of such compounds (Teunissen et al., 2010).
Environmental Impact and Neurodegeneration
Research into environmental agents and their potential to trigger neurodegenerative processes in the developing brain has also been conducted. Although this study primarily focuses on other compounds, the methodologies and findings provide a framework for assessing the neurotoxic potential of various chemicals, including 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine (Olney et al., 2000).
properties
IUPAC Name |
4-methyl-5-nitro-6-phenylmethoxypyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-8-10(16(17)18)11(15-12(13)14-8)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPFYXCKZRCRTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)OCC2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437278 | |
Record name | 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine | |
CAS RN |
160948-33-4 | |
Record name | 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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